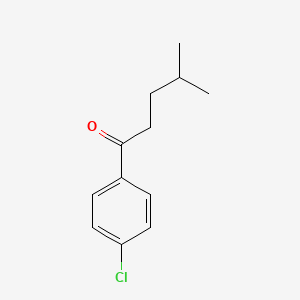

1-(4-Chlorophenyl)-4-methylpentan-1-one

Description

1-(4-Chlorophenyl)-4-methylpentan-1-one is a chlorinated aromatic ketone with the molecular formula C₁₂H₁₃ClO. It features a 4-chlorophenyl group attached to a branched pentanone chain (4-methyl substitution). This compound is structurally characterized by a ketone group at position 1 and a methyl group at position 4 of the pentanone backbone. Its synthesis typically involves Friedel-Crafts acylation or related methods to introduce the chlorophenyl moiety. The compound has been identified as a key intermediate in pesticide production due to its stability and reactivity .

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-methylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMILWVUQFINQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4-methylpentan-1-one can be synthesized through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with pinacolone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at elevated temperatures around 70°C . The yield of the desired ketone can be optimized by adjusting the concentration of sodium hydroxide and reaction time.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-methylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-4-methylpentan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-methylpentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access .

Comparison with Similar Compounds

Biological Activity

1-(4-Chlorophenyl)-4-methylpentan-1-one, commonly known as 4-Chloro-α-PVP, is a synthetic compound that has garnered attention for its psychoactive properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H15ClO and a molecular weight of 210.70 g/mol. Its structure features a chlorophenyl group attached to a ketone, which is essential for its biological activity. The compound is classified under the category of synthetic cathinones, which are known for their stimulant effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClO |

| Molecular Weight | 210.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13419-81-3 |

Pharmacological Effects

Research indicates that this compound exhibits significant stimulant effects similar to other synthetic cathinones. It acts primarily as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism contributes to its psychoactive properties, often resulting in euphoria, increased energy, and enhanced alertness.

Key Findings:

- Dopamine Reuptake Inhibition: Studies show that the compound inhibits dopamine transporters (DAT), leading to elevated dopamine levels in the brain .

- Norepinephrine Activity: It also affects norepinephrine transporters (NET), which may contribute to its stimulating effects .

Toxicological Profile

The toxicological profile of this compound raises concerns regarding its safety. Reports indicate potential for addiction and adverse effects such as anxiety, agitation, and cardiovascular issues. Case studies have documented instances of overdose and emergency room visits linked to its use.

Case Study Examples:

- Emergency Room Visits: A study reported multiple cases where individuals presented with severe agitation and tachycardia after using 4-Chloro-α-PVP, necessitating medical intervention .

- Addiction Potential: Long-term users exhibited symptoms consistent with substance use disorder, highlighting the compound's addictive properties .

The primary mechanism by which this compound exerts its effects involves the inhibition of monoamine transporters. This results in increased synaptic concentrations of neurotransmitters:

- Dopamine: Enhances mood and reward pathways.

- Norepinephrine: Increases arousal and alertness.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Key Effects | Mechanism of Action |

|---|---|---|

| 4-Methylmethcathinone (4-MMC) | Euphoria, increased energy | DAT and NET inhibition |

| Mephedrone | Similar stimulant effects | DAT inhibition |

| Fentanyl | Potent analgesic but high overdose risk | μ-opioid receptor agonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.